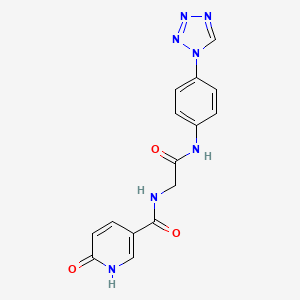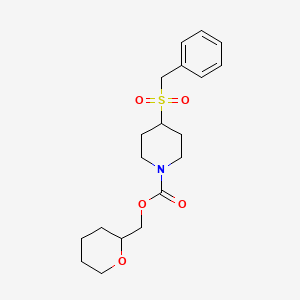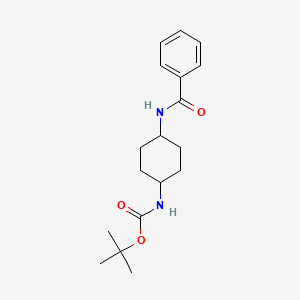![molecular formula C14H17Cl2N3O B2823186 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide CAS No. 1240836-40-1](/img/structure/B2823186.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as DPA-714 and is known to possess several beneficial properties that make it a promising candidate for drug development.
Wirkmechanismus
DPA-714 binds to the TSPO and modulates its activity, leading to a reduction in neuroinflammation and oxidative stress. This, in turn, leads to a reduction in the progression of neurological disorders.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several beneficial effects on the biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are known to play a key role in the development of neuroinflammation. It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It is also highly selective for the TSPO and does not bind to other receptors in the body, reducing the risk of side effects. However, one limitation of DPA-714 is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DPA-714. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential application is in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential of DPA-714 and to develop effective therapies based on its properties.
Conclusion:
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide (DPA-714) is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. Its ability to bind to the TSPO and modulate its activity makes it a promising candidate for the treatment of various neurological and inflammatory disorders. Further research is needed to fully understand the potential of DPA-714 and to develop effective therapies based on its properties.
Synthesemethoden
The synthesis of DPA-714 involves the reaction of 2,4-dichloroacetophenone with cyanoacetamide in the presence of a base such as sodium hydride. The resulting compound is then treated with 2,4-dichloroaniline to obtain N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is known to bind to the translocator protein (TSPO) which is found in high concentrations in activated microglia and astrocytes. TSPO is known to play a crucial role in the regulation of neuroinflammation and oxidative stress, which are key factors in the development of neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c1-9(2)14(3,8-17)19-13(20)7-18-12-5-4-10(15)6-11(12)16/h4-6,9,18H,7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIRXQZASGISLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,4-Dimethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2823111.png)
![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)
![(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2823115.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)




